molecular formula C25H24N2O5S B6495330 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine CAS No. 895647-48-0

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine

Cat. No.: B6495330
CAS No.: 895647-48-0
M. Wt: 464.5 g/mol
InChI Key: CPZDJFFBZAJXBK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is a quinoline derivative characterized by three key structural features:

  • Ethoxy substituent at position 6: Modulates electronic and steric properties.
  • 3,4-Dimethoxyphenylamine at position 4: Provides hydrogen-bonding capacity and influences target selectivity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-4-32-18-11-12-21-20(15-18)25(27-17-10-13-22(30-2)23(14-17)31-3)24(16-26-21)33(28,29)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZDJFFBZAJXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Insights

Position 3 Substituents: The benzenesulfonyl group (present in the target compound and ) likely enhances hydrophobic interactions compared to unsubstituted analogs (e.g., Ki = 33.65 nM for the ethoxy analog in ). This group may improve target binding but reduce solubility.

Position 6 Substituents: Ethoxy (target compound and ) vs. Chloro-substituted compounds in exhibit stronger binding energy (-7.80 kcal/mol) due to polar interactions.

4-Amine Modifications :

  • The 3,4-dimethoxyphenyl group (target compound and ) facilitates hydrogen bonding with residues like His342, critical for enzymatic inhibition .
  • In contrast, catechol-ethyl () interacts with Ser414 via hydroxyl groups, highlighting substituent-dependent target specificity.

Pharmacokinetic and Toxicity Considerations

  • Methoxy Groups : Compounds with 3,4-dimethoxyphenyl motifs (target compound and ) may exhibit improved metabolic stability over hydroxylated analogs (e.g., catechol derivatives in ), which are prone to oxidation .
  • Cytotoxicity: Carbocyclic analogs in (e.g., curcumin derivatives) show low toxicity in normal cells, suggesting the target compound’s dimethoxy and ethoxy groups may confer similar safety.

Critical Analysis of Contradictions and Limitations

  • Data Gaps : The target compound’s exact binding parameters (Ki, IC50) are unavailable, requiring extrapolation from analogs. For instance, benzenesulfonyl-containing compounds (e.g., ) lack reported activity data, complicating direct comparisons.
  • Structural Nuances : The ethoxy group’s role in position 6 remains ambiguous; while chloro analogs show stronger binding (), ethoxy may optimize pharmacokinetics (e.g., half-life) due to reduced electronegativity.

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